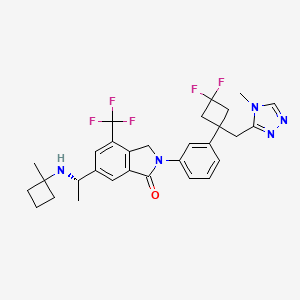
Cbl-b-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbl-b-IN-6 is a small-molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, which is a member of the RING-type E3 ubiquitin ligases. This compound has shown potential in modulating immune responses, making it a promising candidate for cancer immunotherapy .
Preparation Methods
The synthesis of Cbl-b-IN-6 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using optimized conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
Cbl-b-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cbl-b-IN-6 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the ubiquitination process and the role of E3 ligases. In biology, it helps in understanding the regulation of immune responses. In medicine, it is being explored for its potential in cancer immunotherapy, as it can modulate the activity of immune cells to enhance anti-tumor responses .
Mechanism of Action
The mechanism of action of Cbl-b-IN-6 involves the inhibition of the Cbl-b protein. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to enhanced signaling pathways that promote immune cell activation. The molecular targets and pathways involved include the interaction with the tyrosine kinase binding domain and the linker helix region of Cbl-b .
Comparison with Similar Compounds
Cbl-b-IN-6 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Cbl-b. Similar compounds include other Cbl-b inhibitors and c-Cbl inhibitors, which also target the ubiquitination process but may have different selectivity and efficacy profiles .
Biological Activity
Cbl-b-IN-6 is a small molecule inhibitor targeting the E3 ubiquitin ligase Cbl-b, which plays a critical role in regulating immune responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on immune cell activation, and potential therapeutic applications.
Cbl-b functions as a negative regulator of T cell activation and immune tolerance. By inhibiting Cbl-b, compounds like this compound can enhance T cell and NK cell responses, leading to increased production of key cytokines such as TNF-α and IFN-γ. The inhibition of Cbl-b disrupts the ubiquitination process that normally downregulates T cell receptor signaling, thereby promoting sustained T cell activation and proliferation.
Effects on Immune Cells
Research has demonstrated that this compound significantly enhances the activation of both T cells and NK cells:
- T Cell Activation : Studies indicate that treatment with Cbl-b inhibitors leads to increased cytokine production in T cells. For instance, in vitro experiments have shown that T cells treated with this compound exhibit heightened production of IL-2 and IFN-γ when stimulated with specific antigens .
- NK Cell Responses : In NK cells, Cbl-b inhibition has been shown to enhance their cytotoxic activity against tumor cells. For example, NK cells pre-treated with this compound demonstrated increased release of TNF-α and IFN-γ when co-cultured with K562 target cells .
Case Study 1: Enhanced Antitumor Activity
In a preclinical model of cancer, mice treated with this compound exhibited significant tumor regression compared to control groups. The study highlighted the compound's ability to boost antitumor immunity by enhancing both T cell and NK cell responses. The treatment resulted in elevated levels of cytokines associated with immune activation, indicating a robust immune response against tumor cells .
Case Study 2: Autoimmunity Regulation
Another study investigated the role of this compound in autoimmune models. Mice administered with the inhibitor showed reduced symptoms of autoimmune diseases, suggesting that modulation of Cbl-b activity could provide therapeutic benefits in conditions characterized by excessive immune activation .
Research Findings
A summary of key findings from various studies on the biological activity of this compound is presented in the table below:
Properties
Molecular Formula |
C30H32F5N5O |
|---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
2-[3-[3,3-difluoro-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutyl]phenyl]-6-[(1S)-1-[(1-methylcyclobutyl)amino]ethyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C30H32F5N5O/c1-18(37-27(2)8-5-9-27)19-10-22-23(24(11-19)30(33,34)35)14-40(26(22)41)21-7-4-6-20(12-21)28(15-29(31,32)16-28)13-25-38-36-17-39(25)3/h4,6-7,10-12,17-18,37H,5,8-9,13-16H2,1-3H3/t18-/m0/s1 |
InChI Key |
WPMBSZUSDZRKJO-SFHVURJKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(CC(C4)(F)F)CC5=NN=CN5C)C(=C1)C(F)(F)F)NC6(CCC6)C |
Canonical SMILES |
CC(C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(CC(C4)(F)F)CC5=NN=CN5C)C(=C1)C(F)(F)F)NC6(CCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















